molecular formula C9H8N2O B1582197 6-Methoxyquinoxaline CAS No. 6639-82-3

6-Methoxyquinoxaline

Cat. No. B1582197
CAS RN: 6639-82-3
M. Wt: 160.17 g/mol
InChI Key: BURIFIXTNVTJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinoxaline is a heterocyclic compound . It is used as a precursor in the synthesis of various compounds such as fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines (potent tubulin polymerization inhibitors), 3-Fluoro-6-methoxyquinoline derivatives (inhibitors of bacterial DNA gyrase and topoisomerase), and cobalt-based ternary metal-organic complex as single-ion magnets .


Synthesis Analysis

6-Methoxyquinoxaline can be synthesized through various methods. For instance, it can be synthesized via different nucleophilic reactions using ethyl 3-methoxyquinoxaline-2-carboxylate . The synthesis process involves multiple steps, including hydrogenation, and the use of hydrazine hydrate and palladium on activated charcoal .


Molecular Structure Analysis

The molecular formula of 6-Methoxyquinoxaline is C9H8N2O . Its molecular weight is 160.176 g/mol . The InChI Key is BURIFIXTNVTJJN-UHFFFAOYSA-N .


Chemical Reactions Analysis

6-Methoxyquinoxaline can undergo various chemical reactions. For example, it can be used as a precursor in the synthesis of 2-(But-3-en-1-yl)-3-chloro-6-methoxyquinoxaline and 2-(But-3-en-1-yl)-3-isopropoxy-6-methoxyquinoxaline .


Physical And Chemical Properties Analysis

6-Methoxyquinoxaline has a refractive index of n20/D 1.625 (lit.) . It has a boiling point of 140-146 °C/15 mmHg (lit.) and a melting point of 18-20 °C (lit.) . The density of 6-Methoxyquinoxaline is 1.15 g/mL at 20 °C (lit.) .

Scientific Research Applications

Thalleioquine Reaction Studies

Research on 6-methoxyquinoxaline includes its use in the Thalleioquine reaction. A study conducted by Takada, Negishi, and Ueda (1983) isolated two colored substances from this reaction using 6-methoxyquinoxaline. They identified these substances as an 8, 8'-biquinolinyl derivative and a super-stable radical compound, indicating its potential use in developing novel chemical compounds and materials (Takada, Negishi, & Ueda, 1983).

Cancer Research

In cancer research, a derivative of 6-methoxyquinoxaline showed promising results. Lee et al. (2013) investigated a compound with a 6-methoxyquinoxaline structure that induced apoptosis in cancer cells, inhibited tumor growth, and interacted with p68 RNA helicase. This suggests its potential as a novel anti-cancer agent (Lee et al., 2013).

Serotonin Receptor Antagonism

6-Methoxyquinoxaline derivatives have been explored as serotonin type-3 (5-HT3) receptor antagonists. Mahesh et al. (2012) designed and synthesized 3-methoxyquinoxalin-2-carboxamides, which exhibited greater antagonism than the standard 5-HT3 antagonist, ondansetron. This highlights its potential use in developing new drugs for conditions influenced by serotonin receptors (Mahesh et al., 2012).

Antidepressant-like Effects

Research by Gupta et al. (2014) on a novel 5-HT3 receptor antagonist related to 6-methoxyquinoxaline demonstrated its potential antidepressant-like activities. This study indicated that the compound could modulate the hypothalamic-pituitary-adrenal axis and attenuate brain oxidative damage (Gupta et al., 2014).

Antioxidant Use in Animal Feed

Ethoxyquin, a derivative of 6-methoxyquinoxaline, is used as an antioxidant in animal feed to protect against lipid peroxidation. Blaszczyk, Augustyniak, & Skolimowski (2013) discussed its characteristics and the results of research on its safety and potential harmful effects (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Antileishmanial Activity

Berman and Lee (1983) assessed the antileishmanial activity of 8-aminoquinolines, including 6-methoxy derivatives, in a human macrophage in vitro model. They found that certain 6-methoxy compounds showed significant activity against Leishmania, suggesting their potential use in treating leishmaniasis (Berman & Lee, 1983).

Fluorescence Studies

The fluorescence properties of 6-methoxyquinoline have been investigated, as seen in a study by Schulman et al. (1974). They explored its absorption and fluorescence spectra, providing valuable information for potential applications in fluorescence-based technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).

Safety And Hazards

6-Methoxyquinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

6-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIFIXTNVTJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287102
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinoxaline

CAS RN

6639-82-3
Record name 6639-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Methoxyquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Methoxyquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Methoxyquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Methoxyquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Methoxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.